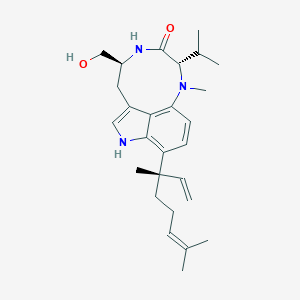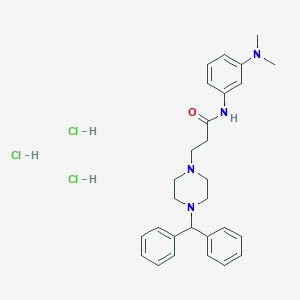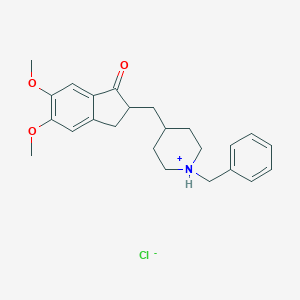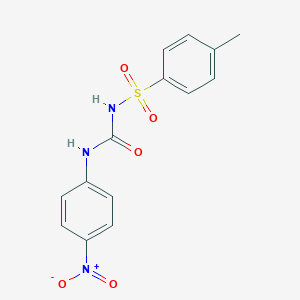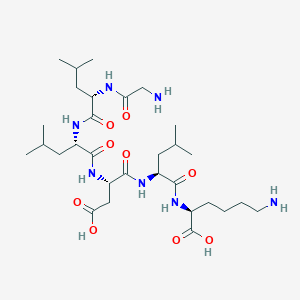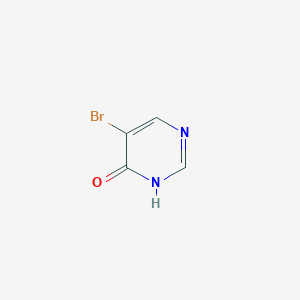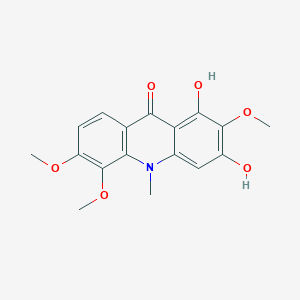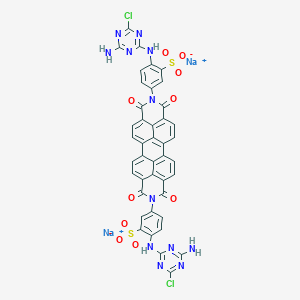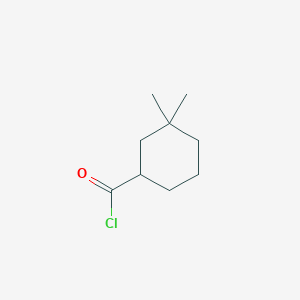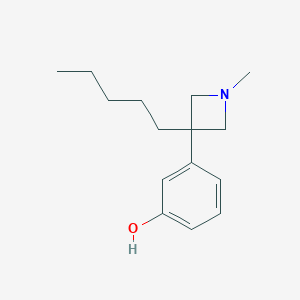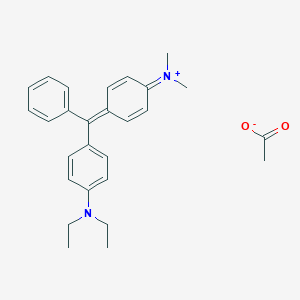
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate, also known as DRAQ5, is a fluorescent dye used in scientific research. It has become an essential tool for researchers in various fields due to its unique properties and applications.
Mecanismo De Acción
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate binds to DNA through intercalation, which is the insertion of a molecule between the base pairs of DNA. The binding of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate to DNA results in a significant increase in fluorescence intensity, making it an excellent tool for visualizing DNA in cells.
Efectos Bioquímicos Y Fisiológicos
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for long-term imaging studies. However, it has been reported to cause cell cycle arrest in some cell types, which should be taken into consideration when designing experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is its ability to stain DNA in live and fixed cells, making it a versatile tool for various applications. It is also highly photostable, which allows for long-term imaging studies. However, Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is not suitable for use in some imaging modalities, such as two-photon microscopy, due to its low two-photon excitation cross-section.
Direcciones Futuras
There are several future directions for the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in scientific research. One area of interest is the development of new imaging techniques that can take advantage of the unique properties of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate. Another area of interest is the use of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Additionally, there is a need for further research on the effects of Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate on cell cycle progression and viability in different cell types.
Métodos De Síntesis
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is synthesized through a multi-step process that involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexanone, followed by a condensation reaction with N-ethyl-N-methylaniline. The final step involves the reaction of the resulting product with acetic anhydride to form the acetate salt.
Aplicaciones Científicas De Investigación
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is widely used in scientific research as a fluorescent dye for staining DNA in live and fixed cells. It is also used for flow cytometry, cell sorting, and microscopy. Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate is particularly useful in identifying apoptotic cells and has been used in cancer research to study cell death pathways.
Propiedades
Número CAS |
106168-50-7 |
|---|---|
Nombre del producto |
Ethanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, acetate |
Fórmula molecular |
C27H32N2O2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C25H29N2.C2H4O2/c1-5-27(6-2)24-18-14-22(15-19-24)25(20-10-8-7-9-11-20)21-12-16-23(17-13-21)26(3)4;1-2(3)4/h7-19H,5-6H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
RSJYYOXTGQHLIP-UHFFFAOYSA-M |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CC(=O)[O-] |
Otros números CAS |
106168-50-7 |
Sinónimos |
Ethanaminium, N-4-4-(dimethylamino)phenylphenylmethylene-2,5-cyclohexadien-1-ylidene-N-ethyl-, acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



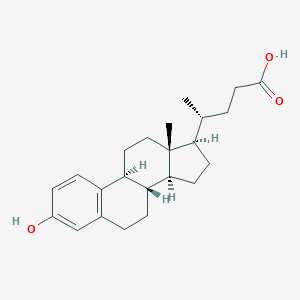
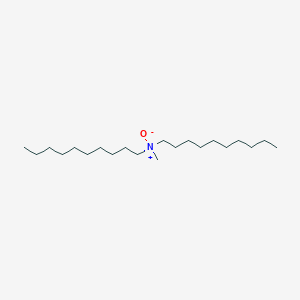
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
